
2,6-difluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-difluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide, also known as JNJ-26854165, is a small molecule inhibitor that has been developed for the treatment of cancer. It works by inhibiting the activity of a protein called MDM2, which is involved in the regulation of the tumor suppressor protein p53.
Wissenschaftliche Forschungsanwendungen
Modulation of MRGPRX2 Receptor
2,6-Difluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide: has been identified as a modulator of the Mas-related G-protein coupled receptor X2 (MRGPRX2) . This receptor is involved in various physiological and pathological processes, including pseudo-allergic reactions, chronic itch, pain, and inflammatory disorders. By targeting MRGPRX2, the compound could potentially be used to develop treatments for these conditions.
Mast Cell Stabilization
The compound’s ability to modulate MRGPRX2 also suggests its role in mast cell stabilization . Mast cells play a crucial role in allergic reactions and inflammation. Therefore, this compound could be beneficial in conditions where mast cell degranulation leads to clinical symptoms, such as asthma or anaphylaxis.
Anti-inflammatory Applications
Given its role in modulating MRGPRX2, which is implicated in inflammation, the compound could serve as a lead molecule for the development of anti-inflammatory medications . It could help in the treatment of various inflammatory disorders without the side effects associated with non-specific anti-inflammatory drugs.
Analgesic Potential
The modulation of MRGPRX2 by this compound suggests its potential use as an analgesic . It could be explored for the treatment of pain disorders, especially those where conventional analgesics are ineffective or cause undesirable side effects.
Treatment of Pruritus
Chronic itch, or pruritus, can be debilitating. The compound’s effect on MRGPRX2 indicates its potential application in the treatment of pruritus , providing relief for patients suffering from conditions like atopic dermatitis or psoriasis.
Dermatological Applications
The compound’s pharmacological profile suggests its use in dermatology . It could be formulated into topical treatments for skin disorders where mast cell activity is a contributing factor.
Cardiovascular Research
MRGPRX2 is also expressed in cardiovascular tissues, indicating that the compound could have applications in cardiovascular research . It might be used to study the role of MRGPRX2 in cardiovascular diseases and potentially as a therapeutic agent.
Oncology Research
Finally, the involvement of MRGPRX2 in cancer-associated conditions suggests that this compound could be valuable in oncology research . It might help in understanding the role of mast cells in tumor microenvironments and as a potential therapeutic agent in certain types of cancer.
Eigenschaften
IUPAC Name |
2,6-difluoro-N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F2N3O2/c1-22-7-3-6-15(22)16(23-8-10-25-11-9-23)12-21-18(24)17-13(19)4-2-5-14(17)20/h2-7,16H,8-12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCFWULHPQTDKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C2=C(C=CC=C2F)F)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methoxy-8-(2-methoxyethyl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2956866.png)
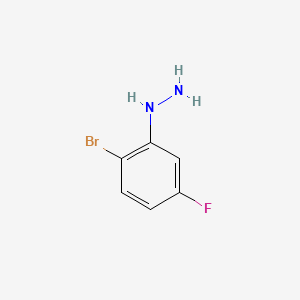
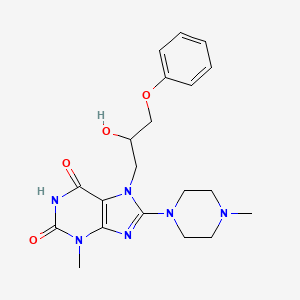
![3-bromo-N-cyano-4-fluoro-N-[(1-propyl-1H-1,2,3,4-tetrazol-5-yl)methyl]aniline](/img/structure/B2956870.png)

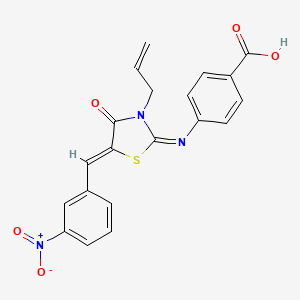
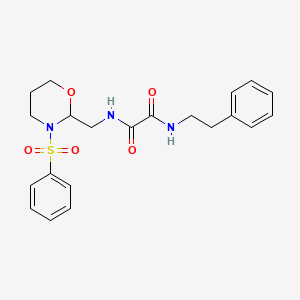
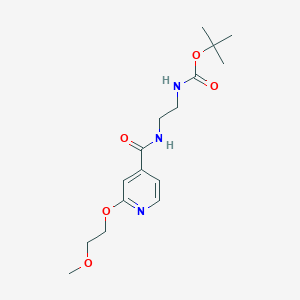
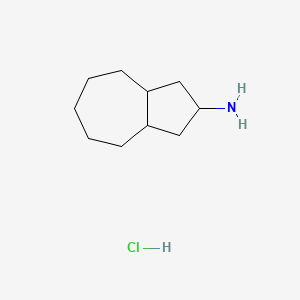
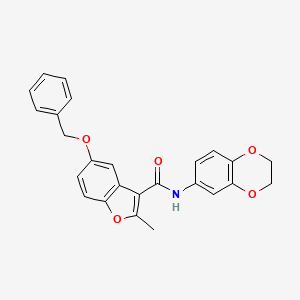

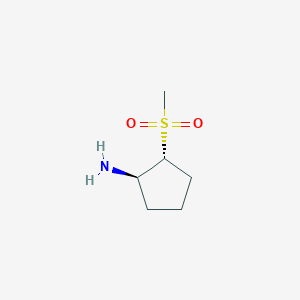

![1-Piperidin-1-yl-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone](/img/structure/B2956885.png)